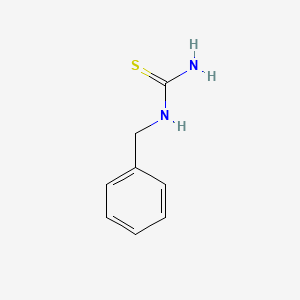

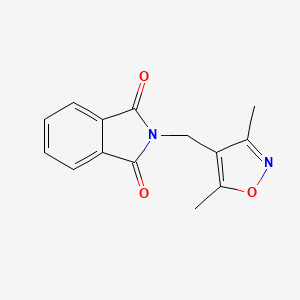

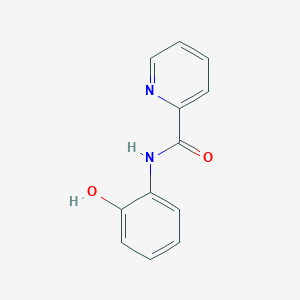

![molecular formula C20H21N3O2 B1195701 N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide is a member of quinolines.

科学研究应用

Synthesis Approaches

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide and its derivatives are synthesized through various chemical reactions. For instance, the synthesis involves the coupling of quinoline-amine with specific carbonyl chlorides in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous pyridine, and subsequent oxidation to obtain the final compound. The compound then undergoes electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, as well as nucleophilic substitution involving the quinoline ring and quaternization with methyl iodide in benzene (El’chaninov & Aleksandrov, 2017).

Chemical Characterization and Reactivity

The synthesized compounds are thoroughly characterized using various spectroscopic methods such as IR, 1H NMR, 13C NMR, MS, and elemental analysis. The compounds demonstrate distinct reactivity patterns and can be further modified to obtain various derivatives with potential biological activity. For instance, compounds derived from pyridinecarboxamide group showed a wide range of antibacterial activities, highlighting their chemical versatility and potential application in developing new antimicrobial agents (Nabila et al., 2017).

Biological Evaluation and Applications

Antimicrobial Activity

Compounds derived from N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide have shown promising antimicrobial properties. For example, a series of pyridoquinolone derivatives exhibited significant antibacterial activities against various bacterial strains and antifungal activities against fungal species, showcasing their potential as antimicrobial agents (Patel & Pathak, 2012).

Antitubercular Activity

Diversity-oriented synthesis approaches have led to the development of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, demonstrating promising antitubercular activity against Mycobacterium tuberculosis H37Rv. This highlights the compound's potential in addressing tuberculosis, a major global health concern (Kantevari et al., 2011).

Catalytic and Fluorescence Applications

Zn(II) complexes of derivatives of this compound have been synthesized and characterized, demonstrating not only intense fluorescence bands but also efficient catalytic activity in various transesterification reactions. This dual functionality makes these complexes valuable in both analytical chemistry and industrial processes (Rehman et al., 2019).

Hirshfeld Surface Analysis and Crystal Structure

The coumarin derivative of this compound has been subjected to Hirshfeld surface analysis and crystal structure determination, revealing intricate intramolecular and supramolecular interactions. These studies are crucial for understanding the solid-state properties of the compound and its potential applications in material science and molecular engineering (Gomes et al., 2016).

属性

产品名称 |

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide |

|---|---|

分子式 |

C20H21N3O2 |

分子量 |

335.4 g/mol |

IUPAC 名称 |

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)23(20(25)15-6-8-21-9-7-15)12-17-11-16-5-4-14(3)10-18(16)22-19(17)24/h4-11,13H,12H2,1-3H3,(H,22,24) |

InChI 键 |

QYJVCMLMINQANH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=NC=C3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

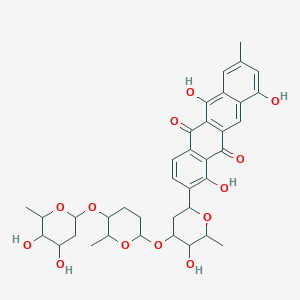

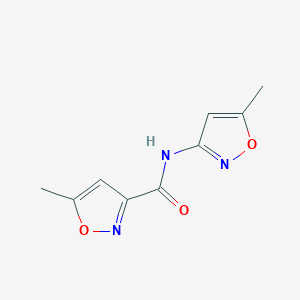

![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)

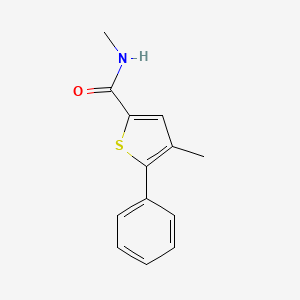

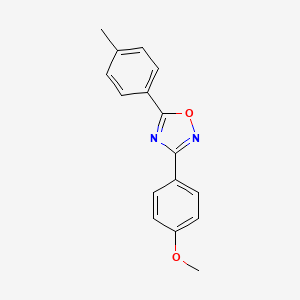

![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)

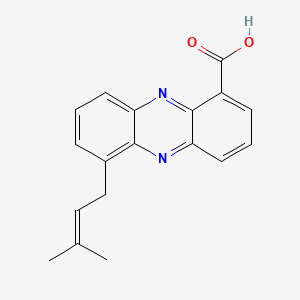

![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)